(Z)-6-hydroxy-7-((3-méthylpipéridin-1-yl)méthyl)-2-(pyridin-3-ylméthylène)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.

BenchChem offers high-quality (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le noyau imidazo[1,5-a]pyridine de ce composé en fait un candidat intéressant pour la science des matériaux. Les chercheurs ont étudié son utilisation dans les diodes électroluminescentes organiques (OLED), où il agit comme un échafaudage luminescent. Ses propriétés optiques contribuent à une émission de lumière efficace, ce qui le rend précieux pour les technologies d'affichage et les dispositifs optoélectroniques .

- Des chercheurs ont mis au point des réactions de substitution allyliques asymétriques en utilisant des dérivés de pyridine apparentés. Ces réactions donnent des dérivés d'acides aminés chiraux contenant de la pipéridine, qui trouvent des applications dans la catalyse et la chimie synthétique .

Science des matériaux

Catalyse et synthèse organique

Chimie hétérocyclique

En résumé, ce composé fait le pont entre des domaines divers, de la science des matériaux à la découverte de médicaments, et ses caractéristiques uniques offrent des voies prometteuses pour de futures recherches et innovations. 🌟

Activité Biologique

The compound (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a novel derivative of benzofuran, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

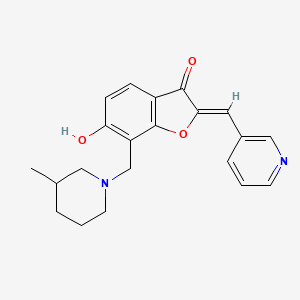

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a benzofuran core with several functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the compound can induce apoptosis in cancer cell lines such as K562 human leukemia cells. In these studies, certain compounds demonstrated the ability to reduce cell viability and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Anticancer Activity in K562 Cells

| Compound | IC50 (μM) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound A | 15 | 24 | ROS Generation |

| Compound B | 10 | 30 | Mitochondrial Dysfunction |

| (Z)-6-hydroxy... | TBD | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. The compound under consideration is hypothesized to exhibit similar effects due to its structural similarities with known anti-inflammatory agents. For example, benzofuran derivatives have been reported to significantly inhibit nitric oxide (NO) production and NF-κB activity in macrophage cells .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

| Compound | Cytokine Inhibition (%) | NO Production Inhibition (%) |

|---|---|---|

| Compound C | 90 | 85 |

| Compound D | 80 | 75 |

| (Z)-6-hydroxy... | TBD | TBD |

The mechanisms by which (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one exerts its biological effects may involve:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through ROS accumulation, leading to mitochondrial membrane potential disruption and caspase activation.

- Cytokine Modulation : By inhibiting key inflammatory mediators, the compound could reduce chronic inflammation associated with various diseases.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as alkaline phosphatase and cyclooxygenases (COX), suggesting that this compound may also possess enzyme inhibitory properties .

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in clinical and preclinical settings:

- Study on K562 Cells : A series of benzofuran derivatives were tested for their cytotoxic effects on K562 leukemia cells. The results indicated that certain modifications enhanced apoptotic effects significantly, providing insights into structure-activity relationships .

- Anti-inflammatory Research : A study demonstrated that a related benzofuran derivative effectively reduced inflammation in murine models by suppressing TNF and IL levels, supporting its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-4-3-9-23(12-14)13-17-18(24)7-6-16-20(25)19(26-21(16)17)10-15-5-2-8-22-11-15/h2,5-8,10-11,14,24H,3-4,9,12-13H2,1H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNUIQMUHDXGEA-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.